5-tert-Butyl-2-cyclopentyl-m-cresol
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Overview
Description
5-(tert-Butyl)-2-cyclopentyl-3-methylphenol is an organic compound that features a phenol group substituted with tert-butyl, cyclopentyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-cyclopentyl-3-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride, cyclopentyl chloride, and methyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the reaction by providing better control over reaction conditions such as temperature and pressure. This method also allows for the safe handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-cyclopentyl-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
5-(tert-Butyl)-2-cyclopentyl-3-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying the effects of steric hindrance on chemical reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-cyclopentyl-3-methylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bulky tert-butyl and cyclopentyl groups can affect the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl alcohol: Another compound featuring the tert-butyl group, commonly used as a solvent and intermediate in organic synthesis.
tert-Butyl hydroperoxide: A compound used as an oxidizing agent in various chemical reactions.
Uniqueness
5-(tert-Butyl)-2-cyclopentyl-3-methylphenol is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
94022-18-1 |
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Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
5-tert-butyl-2-cyclopentyl-3-methylphenol |
InChI |
InChI=1S/C16H24O/c1-11-9-13(16(2,3)4)10-14(17)15(11)12-7-5-6-8-12/h9-10,12,17H,5-8H2,1-4H3 |
InChI Key |
SERZLZFBVGSYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2CCCC2)O)C(C)(C)C |
Origin of Product |
United States |
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